![molecular formula C4H6ClN3O2 B3331233 2-Azidoethoxyacetyl chloride CAS No. 79598-49-5](/img/structure/B3331233.png)
2-Azidoethoxyacetyl chloride
Overview
Description
2-Azidoethoxyacetyl chloride, also known as AEEA-Cl, is a chemical compound with the molecular formula C4H6ClN3O2. It belongs to the family of azido compounds and is commonly used in scientific research applications.
Mechanism of Action
The mechanism of action of 2-Azidoethoxyacetyl chloride involves the formation of a covalent bond between the azido group and the target biomolecule. This covalent bond is stable and irreversible, allowing for the selective labeling and detection of specific biomolecules.
Biochemical and Physiological Effects:
2-Azidoethoxyacetyl chloride has no known biochemical or physiological effects on its own. However, its use in scientific research can provide valuable insights into the function and behavior of specific biomolecules in cells and tissues.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Azidoethoxyacetyl chloride in lab experiments is its high selectivity for specific biomolecules. This allows for the precise labeling and detection of specific targets. However, one limitation is that the covalent bond formed between the azido group and the target biomolecule is irreversible, which can limit the flexibility of experimental design.
Future Directions
There are several future directions for the use of 2-Azidoethoxyacetyl chloride in scientific research. One area of interest is the development of new labeling strategies that can be used in combination with other labeling techniques for multiplexed imaging and detection. Another area of interest is the use of 2-Azidoethoxyacetyl chloride in the study of protein-protein interactions and signaling pathways in cells and tissues.
Conclusion:
In conclusion, 2-Azidoethoxyacetyl chloride is a valuable reagent for the modification and labeling of biomolecules in scientific research. Its high selectivity and stability make it a useful tool for the visualization and tracking of specific targets in cells and tissues. Further research into its application and development is warranted to expand its potential in the field of biomolecular research.
Scientific Research Applications
2-Azidoethoxyacetyl chloride is commonly used in scientific research as a reagent for the modification of proteins and peptides. It is used to introduce azido groups into biomolecules, which can then be selectively labeled with fluorescent tags or other chemical probes. This allows for the visualization and tracking of specific biomolecules in cells and tissues.
properties
IUPAC Name |
2-(2-azidoethoxy)acetyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3O2/c5-4(9)3-10-2-1-7-8-6/h1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOUWBZLOHCVTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(=O)Cl)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801301170 | |
Record name | 2-(2-Azidoethoxy)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801301170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG1-CH2COO-Cl | |
CAS RN |
79598-49-5 | |
Record name | 2-(2-Azidoethoxy)acetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79598-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Azidoethoxy)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801301170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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